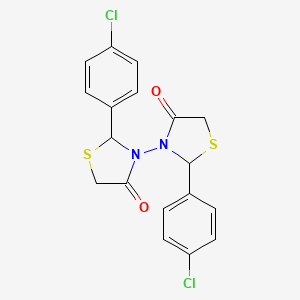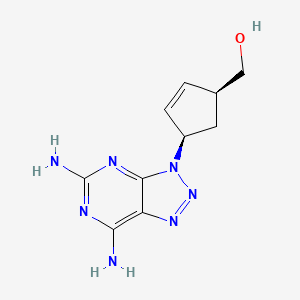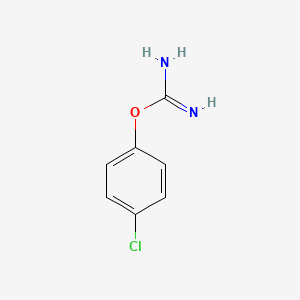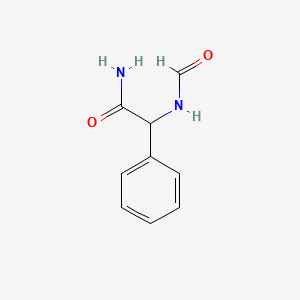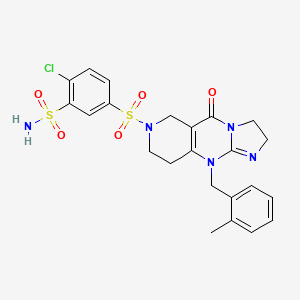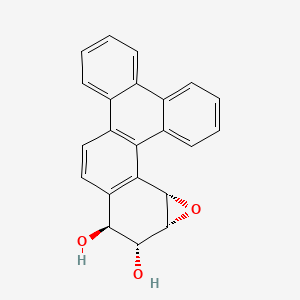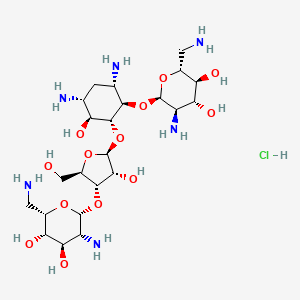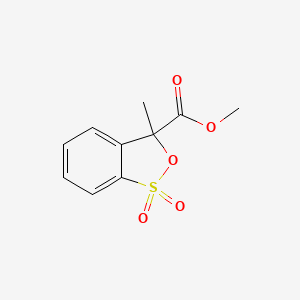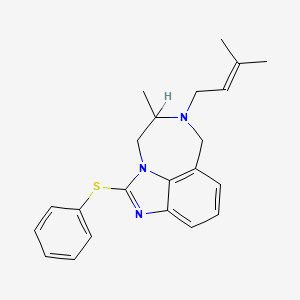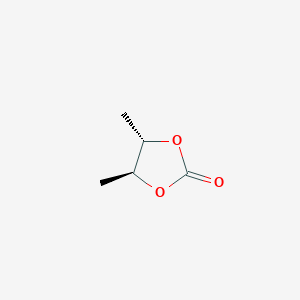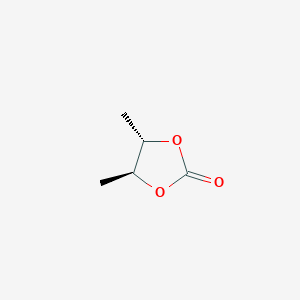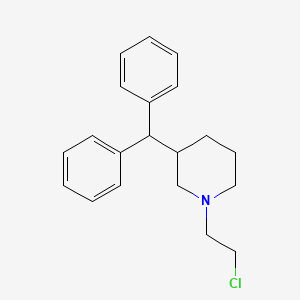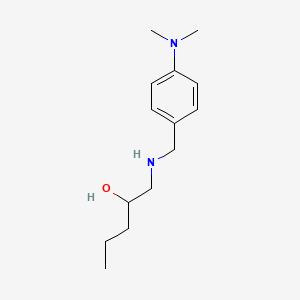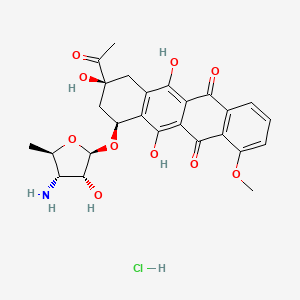
5,12-Naphthacenedione, 8-acetyl-10-((3-amino-3,5-dideoxy-beta-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,12-Naphthacenedione, 8-acetyl-10-((3-amino-3,5-dideoxy-beta-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an active ingredient in certain chemotherapeutic agents, particularly in the treatment of various cancers. The compound’s structure includes multiple functional groups, contributing to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Naphthacenedione Core: This step involves the construction of the tetracyclic naphthacenedione structure through a series of cyclization reactions.
Functional Group Modifications: Introduction of the acetyl, amino, and methoxy groups is achieved through selective functionalization reactions.
Glycosylation: The attachment of the 3-amino-3,5-dideoxy-beta-D-ribofuranosyl moiety is performed using glycosylation techniques, often involving the use of glycosyl donors and acceptors under acidic or basic conditions.
Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical methods.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.
科学研究应用
This compound has extensive applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Employed in the development of chemotherapeutic agents for cancer treatment, owing to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
作用机制
The compound exerts its effects primarily through:
DNA Intercalation: Inserting itself between DNA base pairs, disrupting the DNA structure and function.
Topoisomerase Inhibition: Inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar DNA intercalating properties.
Daunorubicin: Shares structural similarities and is used in the treatment of leukemia.
Epirubicin: A derivative with modified pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to form a hydrochloride salt enhances its solubility and stability, making it a valuable therapeutic agent.
属性
CAS 编号 |
79898-13-8 |
|---|---|
分子式 |
C26H28ClNO10 |
分子量 |
550.0 g/mol |
IUPAC 名称 |
(7S,9S)-9-acetyl-7-[(2R,3R,4S,5R)-4-amino-3-hydroxy-5-methyloxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO10.ClH/c1-9-19(27)24(33)25(36-9)37-14-8-26(34,10(2)28)7-12-16(14)23(32)18-17(21(12)30)20(29)11-5-4-6-13(35-3)15(11)22(18)31;/h4-6,9,14,19,24-25,30,32-34H,7-8,27H2,1-3H3;1H/t9-,14+,19-,24-,25+,26+;/m1./s1 |
InChI 键 |
GRXYHNFFJITBLV-ZXAVJILZSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
规范 SMILES |
CC1C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


